molecular formula C9H11NO B11783372 4,5,6-Trimethylnicotinaldehyde

4,5,6-Trimethylnicotinaldehyde

Cat. No.: B11783372
M. Wt: 149.19 g/mol
InChI Key: SXPNQTCETSANCR-UHFFFAOYSA-N
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Description

4,5,6-Trimethylnicotinaldehyde is an organic compound with the molecular formula C9H11NO It is a derivative of nicotinaldehyde, where three methyl groups are substituted at the 4th, 5th, and 6th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethylnicotinaldehyde typically involves the formylation of 4,5,6-trimethylpyridine. One common method is the Vilsmeier-Haack reaction, where 4,5,6-trimethylpyridine is treated with a mixture of phosphorus oxychloride and dimethylformamide. The reaction proceeds under controlled temperature conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trimethylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.

Major Products:

    Oxidation: 4,5,6-Trimethylpyridine-3-carboxylic acid.

    Reduction: 4,5,6-Trimethyl-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5,6-Trimethylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4,5,6-Trimethylnicotinaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activities, including enzyme inhibition and interaction with cellular components.

Comparison with Similar Compounds

  • 2,4,6-Trimethylnicotinaldehyde
  • 4,5,6-Trimethylpyridine-3-carbaldehyde
  • 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Comparison: 4,5,6-Trimethylnicotinaldehyde is unique due to the specific positioning of the methyl groups on the pyridine ring, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.

Biological Activity

4,5,6-Trimethylnicotinaldehyde is a derivative of nicotinic aldehyde that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its trimethyl substitution on the nicotinic aldehyde structure. This modification influences its interaction with biological targets, enhancing its affinity and selectivity for specific receptors.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation
    • The compound exhibits significant binding affinity towards the α7 and α4β2 nAChRs. Studies indicate a Ki value greater than 100 μM for α7 and 12.2 μM for α4β2 nAChRs, suggesting it acts as a competitive inhibitor at these sites .
    • Further modifications such as N-quaternization have been shown to enhance selectivity for nAChRs involved in dopamine release, with IC50 values ranging from 30 to 310 nM .
  • Antioxidant Activity
    • Research indicates that derivatives of nicotinamide, including this compound, possess antioxidant properties that may contribute to cellular protection against oxidative stress .
  • Antimicrobial Effects
    • Preliminary studies suggest potential antimicrobial activity against various pathogens, although further validation is required through clinical trials .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of nicotinamidases, enzymes that regulate intracellular nicotinamide levels. This inhibition can lead to increased sirtuin activity, which is associated with extended lifespan in model organisms like Drosophila melanogaster and Caenorhabditis elegans .
  • Interaction with Cellular Signaling Pathways : By modulating nAChRs, this compound may influence neurotransmitter release and neuronal signaling pathways critical for cognitive function and neuroprotection .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : In animal models of neurodegeneration, administration of the compound has shown promise in reducing cognitive decline and improving memory performance by enhancing cholinergic signaling .
  • Cancer Research : Investigations into the anticancer properties of nicotinamide derivatives have revealed that they may inhibit tumor growth through modulation of metabolic pathways associated with cancer cell survival .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeEffect/OutcomeReference
nAChR Binding AffinityKi > 100 μM (α7), Ki = 12.2 μM (α4β2)
Antioxidant ActivityReduces oxidative stress
Antimicrobial ActivityEffective against various pathogens
Neuroprotective EffectsImproves cognitive function in models

Properties

IUPAC Name

4,5,6-trimethylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-7(2)9(5-11)4-10-8(6)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPNQTCETSANCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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